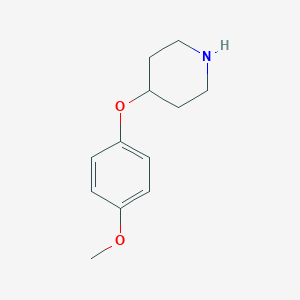

4-(4-Methoxyphenoxy)piperidine

Descripción general

Descripción

"4-(4-Methoxyphenoxy)piperidine" is a compound with significant interest in organic and medicinal chemistry due to its structural features and potential as an intermediate in the synthesis of various pharmaceutical agents.

Synthesis Analysis

Synthesis of related compounds often involves multistep chemical reactions, starting from basic piperidine derivatives. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is produced through acylation, sulfonation, and substitution reactions from piperidin-4-ylmethanol with a total yield of 20.2% (Wang et al., 2015). Another synthesis approach for a related compound involves Grignard reaction, intra-rearrangement, and alkylation, demonstrating the complexity and versatility of synthetic routes (Vandersteene & Slegers, 2010).

Molecular Structure Analysis

Molecular structure analysis often relies on spectroscopic methods and crystallography. For example, new phenolic amides derived from Piper nigrum L. were characterized by spectroscopic analysis and synthesis, demonstrating the detailed structural analysis required for such compounds (Inatani et al., 1981).

Chemical Reactions and Properties

Chemical properties of piperidine derivatives can be explored through reactions such as nucleophilic substitution, which has been investigated for 2-methoxy- and 2-acyloxypiperidines, revealing insights into reactivity and functional group transformations (Okitsu, Suzuki, & Kobayashi, 2001).

Aplicaciones Científicas De Investigación

Chemistry and Reaction Mechanisms

Piperidine compounds are involved in nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) described the reaction of piperidine with nitro-aromatic compounds, offering insights into reaction mechanisms that could be applicable to derivatives like 4-(4-Methoxyphenoxy)piperidine. This research is foundational for understanding the chemical properties and reactions involving piperidine structures, which are crucial for synthesizing new compounds and materials (Pietra & Vitali, 1972).

Pharmacological Applications

Piperidine alkaloids, and by extension, potentially 4-(4-Methoxyphenoxy)piperidine, have considerable medicinal importance. Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids from the Pinus genus, indicating their broad therapeutic application potential. This suggests that derivatives like 4-(4-Methoxyphenoxy)piperidine could be investigated for similar biological activities (Singh et al., 2021).

Drug Design and Bioavailability

Research on piperazine derivatives, closely related to piperidines, highlights the significance of these compounds in drug design. Rathi et al. (2016) discussed the therapeutic uses of piperazine compounds, emphasizing their roles in developing drugs with antipsychotic, anti-inflammatory, and anticancer properties. This indicates the potential for 4-(4-Methoxyphenoxy)piperidine to serve as a scaffold in designing new therapeutic agents (Rathi et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-methoxyphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMYEAQYLDCUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392213 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenoxy)piperidine | |

CAS RN |

162402-33-7 | |

| Record name | 4-(4-methoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)